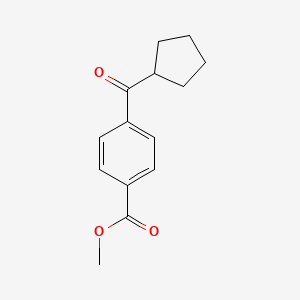
Methyl 4-(cyclopentanecarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclopentanecarbonyl)benzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoate group attached to a cyclopentanecarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-(cyclopentanecarbonyl)benzoate can be synthesized through the esterification of 4-(cyclopentanecarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process and reduce the environmental impact.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Hydrolysis: 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: 4-(cyclopentanecarbonyl)benzyl alcohol.
Substitution: Methyl 4-(cyclopentanecarbonyl)-3-nitrobenzoate or methyl 4-(cyclopentanecarbonyl)-3-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(cyclopentanecarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Catalysis: The compound may be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Wirkmechanismus
The mechanism of action of methyl 4-(cyclopentanecarbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis in vivo, releasing the active benzoic acid derivative, which can then exert its effects on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: Similar in structure but lacks the cyclopentanecarbonyl group.
Ethyl 4-(cyclopentanecarbonyl)benzoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(cyclohexanecarbonyl)benzoate: Similar but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: Methyl 4-(cyclopentanecarbonyl)benzoate is unique due to the presence of the cyclopentanecarbonyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
methyl 4-(cyclopentanecarbonyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)12-8-6-11(7-9-12)13(15)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
YUBVDMAVMSKWTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
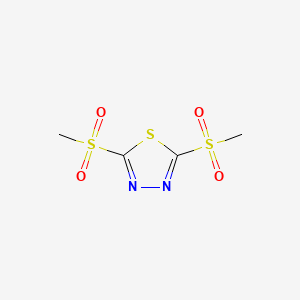
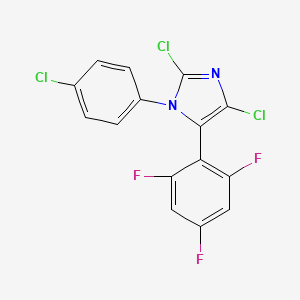

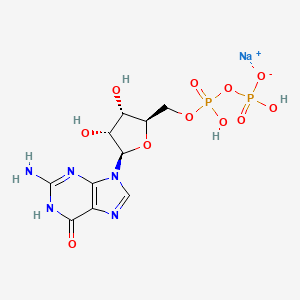
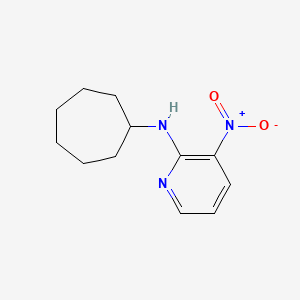
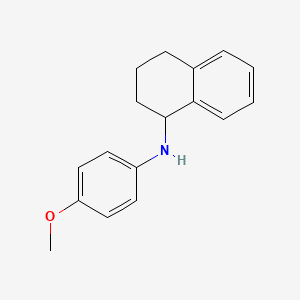

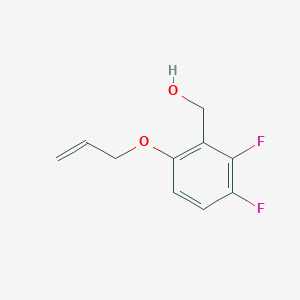

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
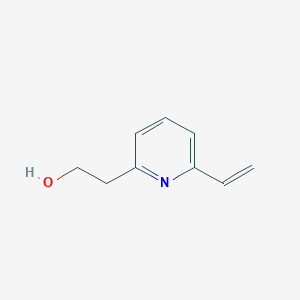
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
